molecular formula C7H6N4O2 B1279154 1-(Azidomethyl)-4-nitrobenzene CAS No. 17271-88-4

1-(Azidomethyl)-4-nitrobenzene

Cat. No. B1279154
CAS RN: 17271-88-4
M. Wt: 178.15 g/mol
InChI Key: CBJPXFJWGZHREB-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-nitrobenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related nitrobenzene derivatives and their chemical reactions, which can provide insights into the behavior of similar compounds. For instance, the gold-catalyzed synthesis of azacyclic compounds involves 1-alkynyl-2-nitrobenzenes, which are structurally related to 1-(Azidomethyl)-4-nitrobenzene .

Synthesis Analysis

The synthesis of complex azacyclic compounds from nitrobenzene derivatives is described in the first paper. The process involves a redox/cycloaddition cascade using 1-alkynyl-2-nitrobenzenes to produce stereoselective structures through a formal [2 + 2 + 1] cycloaddition among α-carbonyl carbenoids, nitroso species, and external alkenes . This method could potentially be adapted for the synthesis of azidomethylated nitrobenzene derivatives.

Molecular Structure Analysis

The second paper provides an analysis of the molecular structure of 1-azido-2-nitrobenzene through X-ray crystallography. The study reveals the formation of benzofuroxan upon photolysis and suggests a triplet nitrene intermediate in the formation of the heterocycle . This information is valuable for understanding the structural dynamics of nitrobenzene derivatives under certain conditions, which could be extrapolated to 1-(Azidomethyl)-4-nitrobenzene.

Chemical Reactions Analysis

The third paper discusses the cycloaddition of nitrosobenzene to a trimethylenemethane diradical, leading to the formation of a novel fused isoxazoline bicycle . This reaction showcases the reactivity of nitrobenzene derivatives with radicals, which could be relevant to the chemical behavior of 1-(Azidomethyl)-4-nitrobenzene.

Physical and Chemical Properties Analysis

The fourth paper examines the reaction of N-(nitrophenyl)azoles with alkali, resulting in the formation of azoxybenzenes . The study includes an X-ray structure analysis of a specific azoxybenzene derivative, providing insights into the physical and chemical properties of nitrophenyl compounds. This information could be useful in predicting the properties of 1-(Azidomethyl)-4-nitrobenzene.

Scientific Research Applications

1. Synthesis of α-Azidomethyl Styrene

  • Summary of the Application : The article presents a straightforward two-step protocol to produce 5-(3-azidoprop-1-en-2-yl)benzo[d][1,3]dioxole 4 from the natural product safrole . This is an example of the synthesis of nitrogen-containing allylic compounds, which are essential scaffolds for the development of pharmaceuticals and other biologically relevant molecules .
  • Methods of Application : The method yielded the expected α-azidomethyl styrene 4, in good yield, via a dearomative rearrangement . The synthesis of allylic azides traditionally involves alkyl halides’ substitution with sodium azide .
  • Results or Outcomes : The method was successful in producing the expected α-azidomethyl styrene 4 .

2. Use of Organic Azides as Cross-Linkers in Material Sciences

  • Summary of the Application : Organic azides are used as cross-linkers in material sciences . They are highly reactive and can release nitrogen by thermal activation or photolysis .
  • Methods of Application : The process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
  • Results or Outcomes : The use of organic azides in material sciences has shown extraordinary efficiency in polymer crosslinking .

3. Synthesis of 1,2,3-Triazoles

  • Summary of the Application : The synthesis of 1,4-disubstituted 1,2,3-triazoles from one of 1-(azidomethyl)benzene, 1-(azidomethyl)-4-fluorobenzene, 1-(azidomethyl)-4-chlorobenzene, 1-(azidomethyl)-4-bromobenzene or 1-(azidomethyl)-4-iodobenzene .
  • Methods of Application : The azides were generated in situ from sodium azide and the corresponding benzyl halide, and dipropargyl uracil .
  • Results or Outcomes : The synthesis resulted in the production of ten 1,4-disubstituted 1,2,3-triazoles .

4. Polymerization of Ring-Strained Nitrogen Containing Monomers

  • Summary of the Application : The polymerization of ring-strained nitrogen containing monomers, such as aziridines and azetidines, has many important applications .
  • Methods of Application : The polymerization process involves controlling the polymerization of ring-strained nitrogen containing monomers .
  • Results or Outcomes : The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

5. Synthesis of Polyamines

  • Summary of the Application : The synthesis of polyamines from aziridine and azetidine . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
  • Methods of Application : The polymerization process involves controlling the polymerization of ring-strained nitrogen containing monomers .
  • Results or Outcomes : The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

6. Crosslinking of Polystyrene-block-poly(ethylene oxide) NPs

  • Summary of the Application : The crosslinking of the core of polystyrene-block-poly(ethylene oxide) NPs via nitrene insertion by photolysis of encapsulated aryl bisazides .
  • Methods of Application : The process involves the photolysis of encapsulated aryl bisazides .
  • Results or Outcomes : The crosslinking process was successful and resulted in the alteration of the physical properties of the polymers .

Safety And Hazards


  • Toxicity : Researchers must evaluate AZBT’s toxicity profile, especially considering its potential use in drug synthesis.

  • Handling Precautions : Proper handling, storage, and disposal protocols are crucial due to its azide functionality.

  • Genotoxicity : AZBT’s genotoxicity, as suggested by positive Ames tests, warrants further investigation.


Future Directions


  • Analytical Methods : Develop sensitive methods for detecting AZBT in drug products.

  • Risk Assessment : Assess its presence in sartan medications and evaluate potential health risks.

  • Alternative Syntheses : Explore greener and more efficient synthetic routes for AZBT.


properties

IUPAC Name

1-(azidomethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-10-9-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJPXFJWGZHREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456538
Record name p-Nitrobenzazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-4-nitrobenzene

CAS RN

17271-88-4
Record name p-Nitrobenzazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
YC Chen, IL Lee, YM Sung, SP Wu - Sensors and Actuators B: Chemical, 2013 - Elsevier
Triazole functionalized gold nanoparticles (NTP@AuNPs) were synthesized through a click reaction and have been developed for sensitive and selective colorimetric Cr 3+ detection. …
Number of citations: 82 www.sciencedirect.com
MA Yawer, K Sleziakova, L Pavlovec… - European Journal of …, 2018 - Wiley Online Library
Bambusurils are recently developed neutral anion receptors that show a high affinity towards many inorganic anions, not only in organic solvents but also in water. However, the number …
DR Banerjee, K Senapati, R Biswas, AK Das… - Bioorganic & Medicinal …, 2015 - Elsevier
Herein we report six novel triazole linked polyphenol–aminobenzene hybrids (3–8) as inhibitors of Mycobacterium tuberculosis FabG4 (Rv0242c), a less explored β-ketoacyl CoA …
Number of citations: 7 www.sciencedirect.com
J Han, YH Rhee, J Park - Bulletin of the Korean Chemical …, 2014 - oasis.postech.ac.kr
Although there are many methods for the synthesis of 4-piperidones, 1 those for 2, 2, 6-trisubstituted ones are rare. Noticeably, Chan and co-workers found a unprecedented tandem …
Number of citations: 6 oasis.postech.ac.kr
B Garg, YC Ling - Journal of the Chinese Chemical Society, 2014 - Wiley Online Library
Brønsted acidic ionic liquid, [HMIM][BF 4 ], has been used as a non‐volatile, eco‐friendly solvent, and catalytic medium for the one‐pot green synthesis of azides from corresponding …
Number of citations: 9 onlinelibrary.wiley.com
ZK Liu, QQ Zhao, Y Gao, YX Hou… - Advanced Synthesis & …, 2021 - Wiley Online Library
Organic azides are highly reactive, which have long established as versatile building blocks in the assembly of structurally diverse N‐containing heterocycles. The conversion of organic …
Number of citations: 32 onlinelibrary.wiley.com
EA Høydahl - 2006 - duo.uio.no
Multi-component reactions are a very elegant and rapid way to access highly functional molecules from simple building blocks in drug lead synthesis. Multi-component one-pot …
Number of citations: 2 www.duo.uio.no
B Liu, C Chen, Y Zhang, X Liu, W Chen - Organometallics, 2013 - ACS Publications
We have prepared a number of phenanthroline-functionalized imidazolium and triazolium salts from 2-iodo-1,10-phenanthroline and imidazole and triazole derivatives. Simple …
Number of citations: 65 pubs.acs.org
MH Shaikh, DD Subhedar, SV Akolkar… - Polycyclic Aromatic …, 2023 - Taylor & Francis
In search of new active molecules, a small focused library of 1,2,3-triazoles based 2,4-thiazolidinedione derivatives has been efficiently prepared via the click chemistry approach. …
Number of citations: 2 www.tandfonline.com
A Rossetti, A Sacchetti, F Meneghetti… - Molecules, 2023 - mdpi.com
Bispidines are a family of ligands that plays a pivotal role in various areas of coordination chemistry, with applications in medicinal chemistry, molecular catalysis, coordination polymers …
Number of citations: 6 www.mdpi.com

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